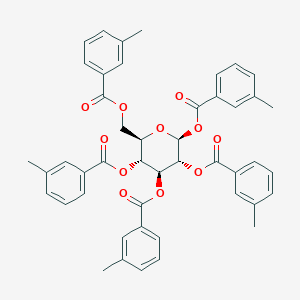![molecular formula C26H18F2N2O2 B420418 4-FLUORO-N-[2'-(4-FLUOROBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE](/img/structure/B420418.png)
4-FLUORO-N-[2'-(4-FLUOROBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide is a synthetic organic compound with the molecular formula C26H18F2N2O3. It is characterized by the presence of fluorine atoms and benzamide groups, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with 4-fluoroaniline to form an intermediate, which is then further reacted with biphenyl derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-[(4-fluorobenzoyl)amino]ethyl}benzamide
- 4-fluoro-N-{4-[(4-fluorobenzoyl)amino]phenoxy}phenylbenzamide
- 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual fluorine atoms and biphenyl structure contribute to its stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C26H18F2N2O2 |
|---|---|
Molecular Weight |
428.4g/mol |
IUPAC Name |
4-fluoro-N-[2-[2-[(4-fluorobenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C26H18F2N2O2/c27-19-13-9-17(10-14-19)25(31)29-23-7-3-1-5-21(23)22-6-2-4-8-24(22)30-26(32)18-11-15-20(28)16-12-18/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
BAFCKXBBBNTJLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,10-Dimethyl-5,11-diphenyl-3,9-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane](/img/structure/B420346.png)


![3,3-diphenyl-3a,4,5,6,7,8,9,9a-octahydro-3H-cycloocta[c]pyrazole](/img/structure/B420349.png)

![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)
